2-(4-Cyanophenyl)-2-methylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Cyanophenyl)-2-methylpropanoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff . It is a versatile and convenient intermediate for the synthesis of a wide variety of heterocyclic compounds .

Synthesis Analysis

4-Cyanophenylacetic acid can be used as a nitrile precursor to synthesize 1,2,4,5-tetrazines by reacting with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts . Cyanoacetohydrazides can act as precursors in reactions leading to the construction of heterocycles .Molecular Structure Analysis

The molecular formula of 2-(4-Cyanophenyl)-2-methylpropanoic acid is C9H7NO2 . Its structure contains a boron atom, which facilitates skin penetration and binding to the bimetal center of the phosphodiesterase 4 enzyme .Chemical Reactions Analysis

Cyanoacetohydrazides can act as both an N- and C-nucleophile. Upon treatment with various reactants, attack can take place at five possible sites . Nucleophiles can attack the carbon atom of the carbonyl group and the carbon atom of the nitrile function. In addition, the carbon atom of the active methylene group and the nitrogen atoms of the hydrazine portion are liable to attack by electrophiles .Physical And Chemical Properties Analysis

The molecular weight of 2-(4-Cyanophenyl)-2-methylpropanoic acid is 161.16 g/mol . It is soluble in CHCl3, THF, dioxane .Scientific Research Applications

Organic Synthesis:

4-Cyanophenylacetic acid serves as a valuable raw material in organic synthesis. Researchers utilize it to create more complex molecules, such as pharmaceuticals, agrochemicals, and specialty chemicals. Its versatile chemical structure allows for functional group modifications, making it an essential building block in synthetic pathways .

Pharmaceutical Research:

In drug discovery and development, 4-Cyanophenylacetic acid finds applications as an intermediate. Scientists use it to synthesize potential drug candidates or to modify existing compounds. Its presence in the chemical toolbox enables the creation of diverse pharmacophores, aiding in the search for novel therapeutic agents .

Agrochemicals:

The agricultural industry benefits from 4-Cyanophenylacetic acid due to its role in agrochemical synthesis. It contributes to the development of herbicides, insecticides, and fungicides. Researchers explore its derivatives to enhance crop protection and improve agricultural productivity .

Dye Stuff and Pigments:

As a precursor in dye synthesis, 4-Cyanophenylacetic acid plays a crucial role in producing colored compounds. By introducing various substituents, chemists create vibrant dyes and pigments used in textiles, printing, and other applications. Its cyanophenyl group imparts color properties to the final products .

Reductive Cyclization Reactions:

Recent research has highlighted the use of 4-Cyanophenylacetic acid in reductive cyclization reactions. For instance, it can undergo reductive cyclization to form 4-quinolones, a class of heterocyclic compounds with diverse biological activities. These reactions often involve palladium catalysts and specific reaction conditions .

Chemical Intermediates:

Beyond its direct applications, 4-Cyanophenylacetic acid serves as an intermediate in various chemical transformations. Chemists use it to introduce cyano groups into other molecules, leading to the synthesis of more complex structures. Its versatility allows for further functionalization and diversification of chemical libraries .

Mechanism of Action

Target of Action

It’s known that this compound can be used as a nitrile precursor in organic synthesis .

Mode of Action

The mode of action of 2-(4-Cyanophenyl)-2-methylpropanoic acid involves its use as a nitrile precursor to synthesize 1,2,4,5-tetrazines by reacting with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts . This suggests that the compound interacts with its targets through chemical reactions facilitated by catalysts.

Biochemical Pathways

Its role as a nitrile precursor in the synthesis of 1,2,4,5-tetrazines suggests that it may be involved in the formation of these heterocyclic compounds .

Result of Action

Its use as a nitrile precursor in the synthesis of 1,2,4,5-tetrazines indicates that it contributes to the formation of these compounds .

Future Directions

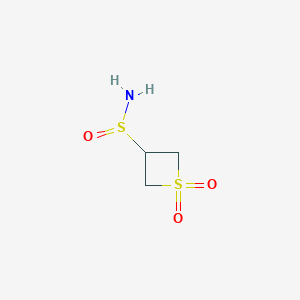

properties

IUPAC Name |

2-(4-cyanophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-11(2,10(13)14)9-5-3-8(7-12)4-6-9/h3-6H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGGHYKAYNGJJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Cyanophenyl)-2-methylpropanoic acid | |

CAS RN |

1000804-51-2 |

Source

|

| Record name | 2-(4-cyanophenyl)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2356390.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-[4-(furan-2-yl)thiophen-2-yl]ethanol](/img/structure/B2356397.png)

![1-Methyl-3-phenyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2356400.png)

![2-({4-[(4-chloro-2-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-3-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2356402.png)

![5-bromo-N-(5-((5-chloro-2-methylphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2356403.png)

![1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2356409.png)